Kadangustin J
Description
Kadangustin J is a lignan compound isolated from plants of the Kadsura genus, which is known for its structurally diverse secondary metabolites. This compound belongs to the dibenzocyclooctadiene lignan class, characterized by a bicyclic framework with oxygenated substituents. Its structural complexity and occurrence in medicinal plants underscore its significance in phytochemical research.
Properties
Molecular Formula |
C22H30O5 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4,4-bis(3,4-dimethoxyphenyl)-2,3-dimethylbutan-1-ol |
InChI |
InChI=1S/C22H30O5/c1-14(13-23)15(2)22(16-7-9-18(24-3)20(11-16)26-5)17-8-10-19(25-4)21(12-17)27-6/h7-12,14-15,22-23H,13H2,1-6H3 |
InChI Key |
QCYCSEDIGPJTTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C(C)C(C1=CC(=C(C=C1)OC)OC)C2=CC(=C(C=C2)OC)OC |
Synonyms |
kadangustin J |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Characteristics and Classification
Kadangustin J features a dibenzocyclooctadiene backbone with a methoxy group (R=OMe) at the C-12 position, distinguishing it from closely related analogs (Table 1). This substitution pattern influences its polarity, solubility, and interaction with biological targets. Structural elucidation via NMR and computational methods has confirmed its 3D conformation, which is critical for its bioactivity .
Table 1: Structural Comparison of Kadangustin Compounds
| Compound | Substituent (R) | Key Structural Feature | Source Plant |
|---|---|---|---|
| This compound | OMe | C-12 methoxy | Kadsura spp. |
| Kadangustin K | OH | C-12 hydroxyl | Kadsura spp. |
| Kadangustin A | OH | C-14 hydroxyl | K. coccinea |
| Kadangustin D | OCin | Cinnamoyl ester at C-12 | K. heteroclita |
| Kadangustin E | OBz | Benzoyl ester at C-12 | K. longipedunculata |
| Kadangustin F | OAng | Angeloyl ester at C-12 | K. coccinea |
Comparative Analysis with Structural Analogs
This compound vs. Kadangustin K
The primary distinction lies in the C-12 substituent: this compound has a methoxy group (OMe), while Kadangustin K has a hydroxyl group (OH). This difference alters hydrogen-bonding capacity and metabolic stability.
This compound vs. Esterified Derivatives (Kadangustin D, E, F)
Esterified derivatives (e.g., Kadangustin D, E, F) exhibit bulkier substituents, which may sterically hinder interactions with enzymes or receptors. For instance, Kadangustin D’s cinnamoyl group (OCin) contributes to its anti-inflammatory activity, as observed in K. heteroclita extracts, whereas this compound’s smaller methoxy group may favor different bioactivities .
Broader Lignan Family
This compound shares a biosynthetic pathway with other lignans like kadsuphilins and heteroclitins. For example, kadsuphilin J and heteroclitin F both possess hydroxylated dibenzocyclooctadiene cores but lack the C-12 methoxy group, highlighting functional diversification within the Kadsura genus .
Metabolic Distribution in Kadsura Species
Metabolomic studies reveal that this compound is predominantly found in K. coccinea and K. heteroclita, with higher concentrations in fruit tissues (e.g., seeds and peels). In contrast, Kadangustin E and L are biomarkers for K. longipedunculata, suggesting species-specific biosynthetic pathways .
Q & A
Basic Research Questions
Q. What are the core methodologies for structural identification of Kadangustin J, and how can researchers ensure reproducibility?
- Methodological Answer : Begin with spectroscopic techniques (NMR, MS, IR) to determine molecular structure, cross-referenced with X-ray crystallography for confirmation. Reproducibility requires detailed experimental protocols (e.g., solvent purity, temperature control) and adherence to guidelines for reporting synthetic steps (e.g., yields, purification methods) . For novel compounds, provide full characterization data (e.g., H/C NMR shifts, HRMS) in the main manuscript; supplementary files should include raw spectra and crystallization conditions .
Q. How should researchers design initial experiments to assess this compound’s bioactivity?
- Methodological Answer : Use a tiered approach:
In vitro assays: Prioritize target-specific assays (e.g., enzyme inhibition, cytotoxicity) with positive/negative controls.
Dose-response curves: Establish IC/EC values across ≥3 replicates to validate potency.
Counter-screening: Test against related off-targets to confirm selectivity.
Document all protocols in line with journal requirements for experimental transparency .
Q. What strategies mitigate bias in literature reviews about this compound’s pharmacological properties?
- Methodological Answer :
- Use systematic review frameworks (e.g., PRISMA) to screen primary literature from databases like PubMed and SciFinder.
- Apply inclusion/exclusion criteria (e.g., peer-reviewed studies, validated assays) to filter low-quality data.
- Cross-check findings against secondary sources (e.g., review articles) to identify consensus or gaps .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported data on this compound’s mechanism of action?
- Methodological Answer :
- Conduct orthogonal validation: Combine biochemical assays (e.g., SPR for binding affinity) with cellular imaging (e.g., confocal microscopy for sublocalization).
- Apply data triangulation: Compare results across independent labs or methodologies (e.g., CRISPR knockouts vs. pharmacological inhibitors) .
- Use statistical models (e.g., Bayesian analysis) to quantify uncertainty in conflicting datasets .
Q. What experimental designs optimize structure-activity relationship (SAR) studies for this compound derivatives?
- Methodological Answer :
- Employ a fragment-based approach: Synthesize analogs with incremental modifications (e.g., substituent variations, stereochemical changes).
- Use high-throughput screening (HTS) to evaluate ≥100 derivatives, prioritizing clusters with enhanced potency/selectivity.
- Apply cheminformatics tools (e.g., molecular docking, QSAR models) to predict binding modes and guide synthesis .
Q. How should researchers address ethical and reproducibility challenges in in vivo studies of this compound?
- Methodological Answer :
- Follow ARRIVE guidelines for animal studies: Report sample sizes, randomization methods, and blinding protocols.
- Pre-register study designs on platforms like OSF to reduce publication bias.
- Share raw data (e.g., histopathology images, behavioral metrics) via repositories like Figshare to enable independent validation .
Data Analysis & Interpretation
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound?
- Methodological Answer :
- Use nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate potency metrics.
- Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Report effect sizes (e.g., Cohen’s d) and confidence intervals to contextualize significance .
Q. How can researchers validate omics data (e.g., transcriptomics) linked to this compound’s effects?
- Methodological Answer :
- Perform multi-omics integration: Correlate RNA-seq results with proteomic/metabolomic datasets.
- Use pathway enrichment tools (e.g., DAVID, Metascape) to identify overrepresented biological processes.
- Validate key targets via siRNA knockdown or Western blotting .
Methodological Frameworks
Q. Which criteria (e.g., FINER, PICO) ensure rigorous formulation of research questions about this compound?
- Methodological Answer :
- Apply the FINER framework : Ensure questions are Feasible (e.g., resources available), Interesting (novel mechanistic insights), Novel (address literature gaps), Ethical (comply with IACUC protocols), and Relevant (therapeutic potential) .
- Use PICO for clinical studies: Define Population (e.g., cell lines, animal models), Intervention (dose/route of this compound), Comparison (control groups), Outcome (e.g., tumor shrinkage, biomarker levels) .
Tables: Key Parameters for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
